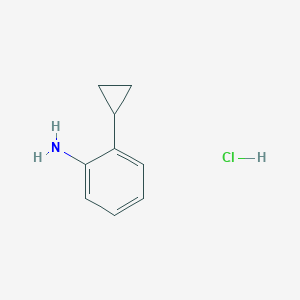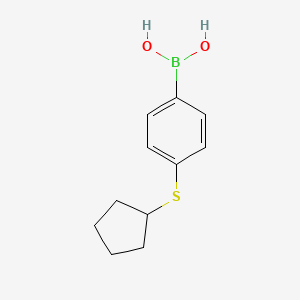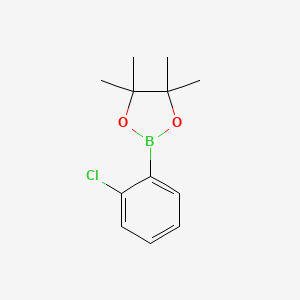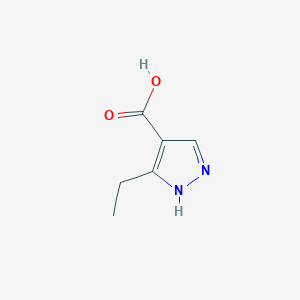
1,4-Dibenzyl-1,4-diazepan-6-ol
Descripción general
Descripción
1,4-Dibenzyl-1,4-diazepan-6-ol is a heterocyclic compound with the molecular formula C19H24N2O . It has a molecular weight of 296.41 . The compound appears as a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 296.41 . The InChI code is 1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 .Aplicaciones Científicas De Investigación
Catalysis and Ligand Applications
- 1,4-Dibenzyl-1,4-diazepan-6-ol derivatives serve as ligands in metal complexes. Such complexes, involving scandium, yttrium, and lanthanum, have been used for the Z-selective linear dimerization of phenylacetylenes, showcasing their potential in catalysis (Ge, Meetsma, & Hessen, 2009).
Enzyme Modeling
- Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, have been studied as functional models for molybdenum oxotransferase enzymes. These studies provide insights into the reactivity and mechanisms of oxotransferases (Mayilmurugan et al., 2011).
Ligand Influence in Epoxidation
- Manganese(III) complexes with 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane and other similar ligands have been examined for their role in olefin epoxidation reactions. The study underlines the effect of the Lewis basicity of ligands on the reactivity and selectivity of the epoxidation process, highlighting the influence of 1,4-diazepane derivatives in catalytic reactions (Sankaralingam & Palaniandavar, 2014).
Medical Imaging
- Derivatives of 1,4-diazepan-6-amine have been utilized in the development of hexadentate ligands suitable for coordinating Ga(III) ions. These ligands have been applied in PET/CT liver imaging, indicating the potential of 1,4-diazepane derivatives in medical diagnostics and imaging (Greiser et al., 2018).
Synthesis of Fluorinated Compounds
- [1,4]-Diazepan-6-ols have been used in the synthesis of gem-difluorohomopiperazines, indicating their utility in the generation of fluorinated compounds, which are significant in various chemical and pharmaceutical applications (Wellner, Sandin, & Pääkkönen, 2003).
Propiedades
IUPAC Name |
1,4-dibenzyl-1,4-diazepan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIAMGADODZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1CC2=CC=CC=C2)O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
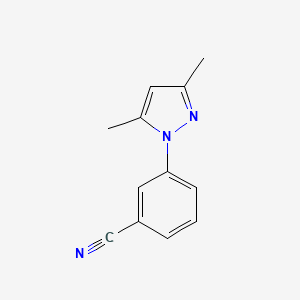
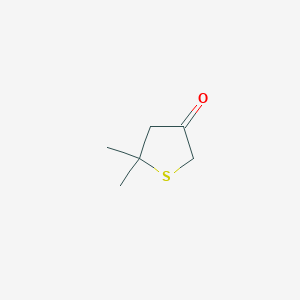

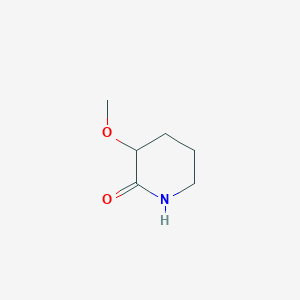

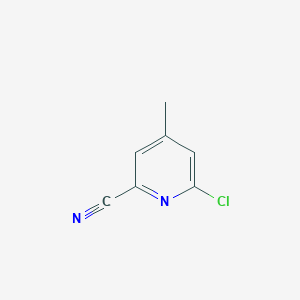
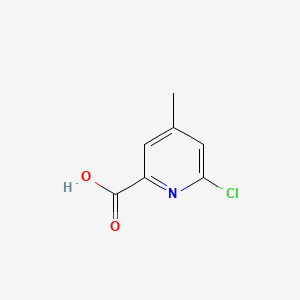
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)

